1-(4,6-Dimethylbenzothiazol-2-yl)-5-[4-(tert-butyl)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Description
1-(4,6-Dimethylbenzothiazol-2-yl)-5-[4-(tert-butyl)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5.
Properties
Molecular Formula |
C28H26N2O4S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H26N2O4S/c1-15-13-16(2)22-20(14-15)35-27(29-22)30-23(17-8-10-18(11-9-17)28(3,4)5)21(25(32)26(30)33)24(31)19-7-6-12-34-19/h6-14,23,32H,1-5H3 |
InChI Key |
WIJOCPXKDWHQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture:
- Benzothiazole Core : Common in kinase inhibitors (e.g., dasatinib), benzothiazoles enhance binding to ATP pockets. The 4,6-dimethyl substitution may improve steric fit compared to unsubstituted analogs.
- tert-Butylphenyl Group : Increases metabolic stability relative to smaller alkyl groups (e.g., methyl or ethyl) in analogs like the pyrazolo[3,4-d]pyrimidine derivative described in .
- Furylcarbonyl Moiety : Unlike thiophene or phenyl rings in related compounds (e.g., Example 76 in ), the furan oxygen may enhance solubility or polar interactions .
- 3-Hydroxy-pyrrolin-2-one: This moiety is rare in literature analogs. Its enolic hydroxyl group could confer chelation properties, distinguishing it from non-hydroxylated pyrrolidinones.
Physicochemical Properties
*Estimated based on molecular formula.
Pharmacokinetic Considerations
- Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism compared to morpholine (Example 76) or fluorophenyl groups, which may undergo CYP450-mediated transformations.
- Solubility Limitations : High lipophilicity from tert-butyl and benzothiazole groups may necessitate formulation adjustments, unlike morpholine-containing analogs with improved aqueous solubility.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1 : Formation of the pyrrolin-2-one core via a Knorr-type reaction using β-ketoesters and hydroxylamine derivatives.
- Step 2 : Introduction of the 4,6-dimethylbenzothiazole moiety through nucleophilic substitution or Suzuki coupling, requiring palladium catalysts .
- Step 3 : Functionalization with the 2-furylcarbonyl group via Friedel-Crafts acylation under anhydrous conditions . Optimization strategies:
- Use reflux conditions in ethanol or DMF to enhance reaction efficiency .
- Monitor intermediates via TLC/HPLC and purify via recrystallization (e.g., DMF/EtOH mixtures) to minimize by-products .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), furyl protons (δ ~6.5–7.5 ppm), and hydroxy-pyrrolinone protons (δ ~5.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~550–600 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods and crystallography resolve contradictions in stereochemical assignments of the pyrrolin-2-one core?
Discrepancies in stereochemistry (e.g., hydroxy group orientation) can arise from NMR coupling constants versus X-ray data. Methodological solutions:
- X-ray crystallography : Use SHELXL/SHELXTL for refinement . For example, a 1.2 Å resolution structure can clarify bond angles and torsional strain in the pyrrolinone ring.
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311++G(d,p)) with experimental data to validate stereochemistry .
Q. What strategies can mitigate competing side reactions during the introduction of the 2-furylcarbonyl group?
The furylcarbonyl group is prone to hydrolysis or undesired cyclization. Mitigation approaches:
- Temperature control : Perform reactions at 0–5°C to suppress side pathways .
- Protecting groups : Temporarily protect the hydroxy group with acetyl or TBS before acylation .
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in Friedel-Crafts reactions .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tert-butylphenyl substituent in biological activity?
- Comparative synthesis : Prepare analogs with methyl, ethyl, or isopropyl groups at the para position of the phenyl ring .
- Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Molecular docking : Map hydrophobic interactions between the tert-butyl group and enzyme pockets (AutoDock Vina, PDB ID: 3QKK) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then quantify degradation via HPLC .
- Plasma stability : Use human plasma (37°C, 1h) and measure parent compound loss using LC-MS/MS .
- Light/temperature sensitivity : Store samples under UV light (254 nm) or at 40°C for 7 days, then assess structural integrity via ¹H NMR .
Q. What statistical approaches are recommended for optimizing multi-step synthesis protocols?
- Design of Experiments (DoE) : Apply factorial designs to variables like temperature, solvent polarity, and catalyst loading .
- Response surface methodology (RSM) : Model interactions between reaction time (X₁) and yield (Y) to identify optimal conditions .
- PCA analysis : Reduce dimensionality in spectroscopic datasets (e.g., FTIR) to identify critical purity markers .
Biological Activity & Mechanistic Studies
Q. What in vitro models are suitable for preliminary assessment of this compound’s anticancer potential?
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays .
- Cell cycle analysis : Perform flow cytometry (PI staining) to identify G1/S arrest .
Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes to predict metabolic pathways?
- Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and measure metabolite formation via UPLC-QTOF .
- Molecular dynamics simulations : Simulate binding modes with CYP active sites (NAMD, CHARMM force fields) .
Conflict Resolution & Validation
Q. How can discrepancies between theoretical and experimental LogP values be addressed?
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with ChemAxon or ACD/Labs predictions .
- Parameter adjustment : Refine computational models by incorporating solvent-accessible surface area (SASA) corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
